molecular formula C15H14N2O2 B387188 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol CAS No. 292058-24-3

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol

Cat. No.: B387188
CAS No.: 292058-24-3
M. Wt: 254.28g/mol
InChI Key: JONUVAAJQWPMGU-UHFFFAOYSA-N
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Description

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol is involved in chemical reactions such as the oxidative coupling of phenols with 4-aminoantipyrine to form pyrazolones. These reactions are significant in analytical chemistry for estimating the concentration of phenol in water supplies, showcasing the compound's utility in environmental monitoring and chemical synthesis. The reaction products, such as 2,3-dimethyl-4-[4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1-phenyl-3-pyrazolin-5-one, exhibit distinct structural features, contributing to the compound's relevance in chemical research (Barton et al., 1987).

Optical Properties and Material Science

The compound is also central to studies on the synthesis and optical properties of antipyrine derivatives. These investigations reveal the amorphous nature of thin films made from related compounds, with research delving into their absorption and refraction properties. Such studies highlight the potential of this compound derivatives in the development of new materials with specific optical characteristics, important for applications in photovoltaics, sensors, and other optoelectronic devices (El-Ghamaz et al., 2017).

Corrosion Inhibition

Research on bipyrazole derivatives, including those related to this compound, demonstrates their potential as corrosion inhibitors. Theoretical studies using density functional theory (DFT) aim to elucidate the inhibition efficiencies and reactive sites of these compounds, suggesting their applicability in protecting metals from corrosion, which is crucial for extending the lifespan of industrial machinery and infrastructure (Wang et al., 2006).

Fluorescent Properties

The synthesis and photophysical characteristics of derivatives inspired by this compound show exciting state intra-molecular proton transfer pathways, resulting in compounds with single absorption and dual emission characteristics. Such properties are vital for the development of new fluorescent markers and sensors in biological and chemical assays, indicating the compound's importance in the field of fluorescence and photonics research (Padalkar et al., 2011).

Properties

IUPAC Name

4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-8-5-12-14(6-9(8)2)19-15(17-12)11-7-10(16)3-4-13(11)18/h3-7,18H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONUVAAJQWPMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.